![molecular formula C28H31N3O3 B238190 3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as L-745,870 and belongs to the class of piperazine derivatives.
作用机制
L-745,870 binds to the dopamine D4 receptor and blocks the action of dopamine. This results in a decrease in the activity of the receptor and a reduction in the levels of cAMP (cyclic adenosine monophosphate). This, in turn, leads to a decrease in the release of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid). The net effect of this is a decrease in the excitability of neurons in the brain, which can have therapeutic effects in various psychiatric disorders.
Biochemical and physiological effects:
L-745,870 has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce locomotor activity, increase exploratory behavior, and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects. These effects are thought to be mediated by the blockade of dopamine D4 receptors in the brain.
实验室实验的优点和局限性
L-745,870 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and behavioral processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to the use of L-745,870 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It is also not very soluble in water, which can make it difficult to administer to animals.
未来方向
There are several future directions for the research on L-745,870. One area of research is the development of more potent and selective dopamine D4 receptor antagonists. These compounds could have even greater therapeutic potential in the treatment of psychiatric disorders.
Another area of research is the investigation of the effects of L-745,870 on other neurotransmitter systems. It is possible that L-745,870 could have effects on other receptors in the brain, which could have implications for its therapeutic potential.
Finally, further research is needed to fully understand the mechanisms of action of L-745,870 and its potential therapeutic effects in various psychiatric disorders. This could involve studies in animal models as well as clinical trials in humans.
合成方法
The synthesis of L-745,870 involves the condensation of 4-(2-methylbenzoyl)piperazine with 3-isopropoxy-N-(4-amino-phenyl)benzamide. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
L-745,870 has been extensively studied for its potential applications in medical research. It has been found to be a potent and selective antagonist of the dopamine D4 receptor. This receptor is involved in various physiological and behavioral processes such as cognition, emotion, and motor function. L-745,870 has been shown to have potential therapeutic effects in the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and attention-deficit hyperactivity disorder (ADHD).
属性
产品名称 |
3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide |
|---|---|
分子式 |
C28H31N3O3 |
分子量 |
457.6 g/mol |
IUPAC 名称 |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C28H31N3O3/c1-20(2)34-25-9-6-8-22(19-25)27(32)29-23-11-13-24(14-12-23)30-15-17-31(18-16-30)28(33)26-10-5-4-7-21(26)3/h4-14,19-20H,15-18H2,1-3H3,(H,29,32) |
InChI 键 |
ZIQOTPFVJFBXON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC(C)C |
规范 SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
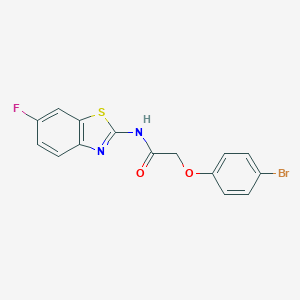
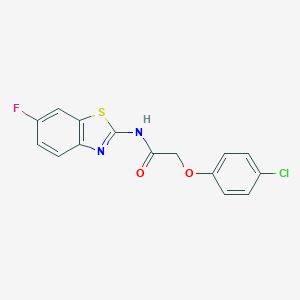
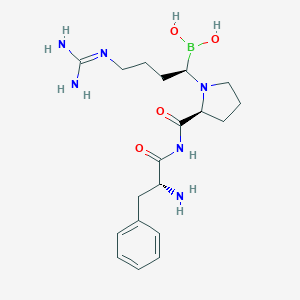
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
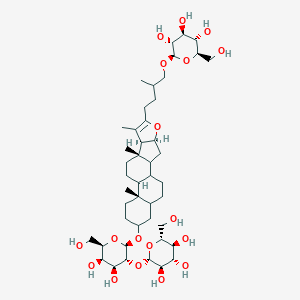
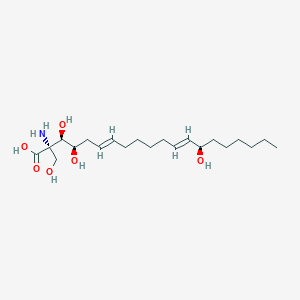
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
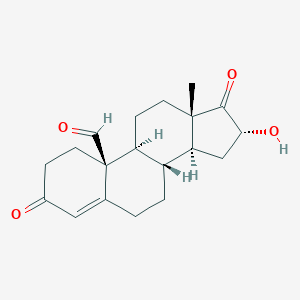
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)